(1-Methoxy-2-methylundecyl)benzene
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Overview
Description
(1-Methoxy-2-methylundecyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a methylundecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-methylundecyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2-methylundecyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
(1-Methoxy-2-methylundecyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methoxy-2-methylundecyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Anisole (1-Methoxybenzene): Similar structure but lacks the methylundecyl chain.
Toluene (Methylbenzene): Contains a methyl group instead of a methoxy group.
1-Methoxy-2-methylbenzene: Similar structure but with a shorter alkyl chain.
Uniqueness
(1-Methoxy-2-methylundecyl)benzene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and influences its solubility and interactions with other molecules compared to its shorter-chain analogs.
Properties
CAS No. |
920753-81-7 |
---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(1-methoxy-2-methylundecyl)benzene |
InChI |
InChI=1S/C19H32O/c1-4-5-6-7-8-9-11-14-17(2)19(20-3)18-15-12-10-13-16-18/h10,12-13,15-17,19H,4-9,11,14H2,1-3H3 |
InChI Key |
VGOZRMKTBJRPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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